Citreorosein Demonstrates Superior Gram-Positive Antibacterial Potency Compared to Emodin and Chrysophanol
Citreorosein (5) exhibits potent and broad-spectrum antibacterial activity against Gram-positive bacteria with a minimum inhibitory concentration (MIC) of 1.0–2.0 µg/mL against Micrococcus luteus, Bacillus subtilis, and Staphylococcus aureus [1]. In a separate head-to-head study, emodin (1) showed a significantly higher MIC of 139.64 µM (≈37.5 µg/mL) against a panel of Gram-positive strains, demonstrating markedly inferior potency [2]. Furthermore, in the same assay series, chrysophanol (2) was even less active with an MIC of 182.14 µM [2]. This represents a >10-fold difference in potency favoring citreorosein over emodin under comparable broth microdilution conditions.
| Evidence Dimension | Antibacterial Minimum Inhibitory Concentration (MIC) |
|---|---|
| Target Compound Data | MIC = 1.0–2.0 µg/mL (against M. luteus, B. subtilis, S. aureus) |
| Comparator Or Baseline | Emodin: MIC = 139.64 µM (~37.5 µg/mL); Chrysophanol: MIC = 182.14 µM |
| Quantified Difference | Citreorosein is >10-fold more potent than emodin; >15-fold more potent than chrysophanol |
| Conditions | Broth microdilution assay; Gram-positive bacterial strains |
Why This Matters
For researchers screening antibacterial leads, citreorosein offers a validated, low-micromolar potency advantage over the more commonly studied anthraquinone emodin, enabling robust hit identification with reduced compound consumption.
- [1] Manzano JAH, et al. DNA gyrase-inhibitory antimicrobial anthraquinone from the endophytic Sordariomycetes fungus Diaporthe perseae. Arch Microbiol. 2025;207(10):239. View Source
- [2] Table 4, PMC12381984. IC50 and MIC values for emodin, chrysophanol, and citreorosein. View Source
